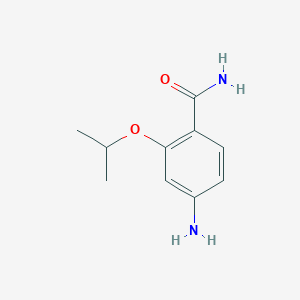
4-Amino-2-(propan-2-yloxy)benzamide
Übersicht
Beschreibung
“4-Amino-2-(propan-2-yloxy)benzamide” is a chemical compound with the empirical formula C10H13NO2 . It is also known by its CAS No. 1319746-16-1.
Synthesis Analysis
The synthesis of benzamide derivatives, which includes “4-Amino-2-(propan-2-yloxy)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-Amino-2-(propan-2-yloxy)benzamide” consists of a benzamide core with an amino group at the 4-position and a propan-2-yloxy group at the 2-position . The molecular weight of this compound is 179.22 .Physical And Chemical Properties Analysis
“4-Amino-2-(propan-2-yloxy)benzamide” is a solid compound . Its empirical formula is C10H13NO2 and it has a molecular weight of 179.22 .Wissenschaftliche Forschungsanwendungen
- Field : Medical and Biological Research
- Application : Benzamides have been found to exhibit antioxidant and antibacterial activities .
- Method : Benzamide compounds are synthesized from benzoic acid or methylbenzoic acid and amine derivatives. The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results : Some synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
- Field : Pharmaceutical Chemistry
- Application : Benzamides are used in the synthesis of ion-associate complexes, which are crucial for understanding the relationships between bioactive molecules and receptor interactions .
- Method : The complex is synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results : The complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The complex was also examined for antibacterial activity .
Antioxidant and Antibacterial Activities
Synthesis of Ion-Associate Complexes
Safety And Hazards
The safety data sheet for a similar compound, “4-amino-3-(propan-2-yloxy)benzamide hydrochloride”, indicates that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
4-amino-2-propan-2-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJGYRKDUVSLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



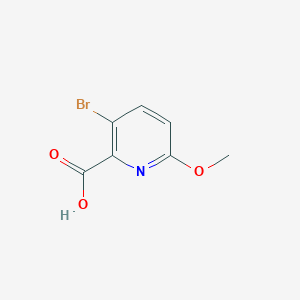
![2-Chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine](/img/structure/B1523332.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid](/img/structure/B1523336.png)
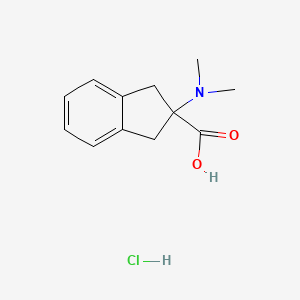
![5-[(Tert-butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B1523338.png)
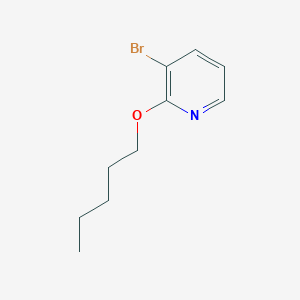
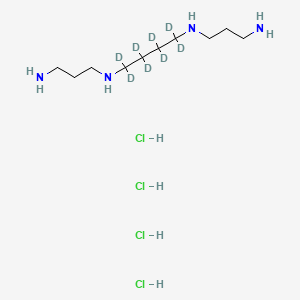
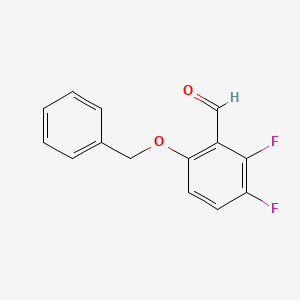
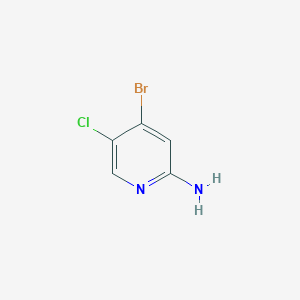
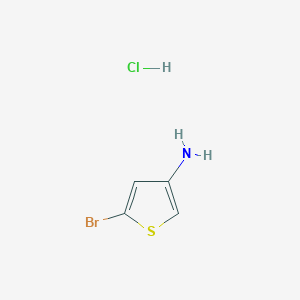
![1,4-Dioxaspiro[4.4]nonan-7-amine](/img/structure/B1523348.png)
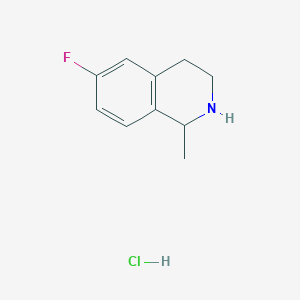
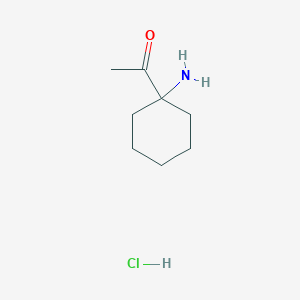
![3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1523353.png)